molecular formula C20H27F3N2O3 B5129896 N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide

N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5129896
M. Wt: 400.4 g/mol
InChI Key: KWIZBBRJEKJWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of compounds known as protein kinase inhibitors and has been shown to be effective against several types of cancer cells.

Mechanism of Action

TAK-659 works by inhibiting the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which play a critical role in the survival and growth of cancer cells. By inhibiting these enzymes, TAK-659 can slow down or stop the growth of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It can induce apoptosis (cell death) in cancer cells, inhibit their migration and invasion, and reduce their ability to form new blood vessels (angiogenesis). Additionally, it can modulate the immune system, leading to enhanced anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for BTK and ITK enzymes, which makes it highly effective against cancer cells that rely on these enzymes for their survival. However, one of the limitations of TAK-659 is its potential toxicity to normal cells, which can limit its use in clinical settings. Additionally, the long-term effects of TAK-659 on the immune system are not yet fully understood, which can limit its potential use in immunotherapies.

Future Directions

There are several future directions for the research and development of TAK-659. One potential avenue is the exploration of its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to understand its long-term effects on the immune system and to develop strategies to mitigate any potential toxicity to normal cells. Finally, the development of more potent and selective BTK and ITK inhibitors may lead to the discovery of even more effective cancer therapies.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various chemicals and reagents, including piperidine, benzamide, and trifluorobutyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-cyclopropyl-4-methoxy-2-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O3/c1-27-16-5-6-17(19(26)24-14-3-4-14)18(13-16)28-15-7-11-25(12-8-15)10-2-9-20(21,22)23/h5-6,13-15H,2-4,7-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIZBBRJEKJWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.